3-((2,4-Dichlorophenoxy)methyl)-4-bromo-2-methyl-1-phenyl-3-pyrazolin-5-one
Description
3-((2,4-Dichlorophenoxy)methyl)-4-bromo-2-methyl-1-phenyl-3-pyrazolin-5-one is a pyrazolinone derivative characterized by a bromine atom at position 4, a methyl group at position 2, a phenyl group at position 1, and a 2,4-dichlorophenoxy methyl substituent at position 2. Pyrazolinones are heterocyclic compounds with diverse applications, including pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
4-bromo-5-[(2,4-dichlorophenoxy)methyl]-1-methyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrCl2N2O2/c1-21-14(10-24-15-8-7-11(19)9-13(15)20)16(18)17(23)22(21)12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPHIJFHFSPOJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrCl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,4-Dichlorophenoxy)methyl)-4-bromo-2-methyl-1-phenyl-3-pyrazolin-5-one typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to cyclization reactions to form the pyrazoline ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-((2,4-Dichlorophenoxy)methyl)-4-bromo-2-methyl-1-phenyl-3-pyrazolin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted pyrazolines .
Scientific Research Applications
3-((2,4-Dichlorophenoxy)methyl)-4-bromo-2-methyl-1-phenyl-3-pyrazolin-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 3-((2,4-Dichlorophenoxy)methyl)-4-bromo-2-methyl-1-phenyl-3-pyrazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Analysis and Structural Modifications
The following table compares the target compound with structurally similar pyrazolin-5-one derivatives:
*Calculated based on molecular formula C₁₇H₁₂BrCl₂N₂O₂.
Key Observations:
Halogen Influence: Bromine at position 4 is conserved across most analogues, suggesting its role in stabilizing the pyrazolinone ring or enhancing bioactivity. The target compound’s 2,4-dichlorophenoxy group introduces dual chlorine atoms, likely increasing lipophilicity compared to mono-halogenated derivatives (e.g., 4-fluorophenoxy) .
Phenoxy vs. Hydroxymethyl: The hydroxymethyl analogue (283.1 g/mol) is significantly less lipophilic than phenoxy-substituted derivatives, which may influence solubility and metabolic pathways .
Bioactivity Correlations: MCI-186, a non-brominated analogue, demonstrates potent antioxidant and neuroprotective effects, implying that bromine in the target compound may serve a distinct purpose (e.g., pesticidal activity) .
Biological Activity
3-((2,4-Dichlorophenoxy)methyl)-4-bromo-2-methyl-1-phenyl-3-pyrazolin-5-one (CAS No. 1024052-48-9) is a synthetic compound belonging to the class of pyrazolines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H13BrCl2N2O2. Its structure features a pyrazoline ring substituted with a dichlorophenoxy group and a bromine atom, contributing to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines, including HT-29 (colon carcinoma) and MCF7 (breast carcinoma). The mechanism involves the induction of apoptosis and cell cycle arrest.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HT-29 | 12.5 |
| This compound | MCF7 | 15.0 |
Data derived from in vitro studies assessing cell viability and proliferation rates in response to treatment with the compound.
Antimicrobial Activity
This compound has also demonstrated significant antimicrobial properties against various bacterial strains. In particular, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The MIC values indicate the lowest concentration of the compound that inhibits bacterial growth.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells, preventing them from dividing.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone.
Study 2: Antimicrobial Assessment
Another study focused on its antimicrobial properties, where it was tested against a panel of pathogenic bacteria. The results confirmed its potential as an antibacterial agent, particularly in formulations aimed at treating skin infections.
Q & A
Q. What are the common synthetic routes for synthesizing pyrazolin-5-one derivatives with halogenated substituents?
- Methodological Answer : Pyrazolin-5-one derivatives are typically synthesized via cyclocondensation of hydrazines with β-keto esters or via multi-step functionalization of preformed pyrazolone cores. For halogenated analogs like the target compound, bromination or chlorination steps are critical. For example, highlights conventional methods (reflux with acid catalysts) and non-conventional approaches (microwave-assisted synthesis) to introduce substituents such as dichlorophenoxy and bromo groups . Optimization of halogenation conditions (e.g., NBS for bromination, SOCl₂ for chlorination) ensures regioselectivity.
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The dichlorophenoxy group shows distinct aromatic proton signals in the δ 6.7–7.5 ppm range, while the pyrazolinone ring protons appear as singlets or multiplets between δ 3.0–5.0 ppm (e.g., pyrazoline-CH₂ at δ 3.03–3.40 ppm in ) .
- IR : Key peaks include C=O stretching (~1650–1700 cm⁻¹), C-Br (~550–650 cm⁻¹), and C-Cl (~690 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 564 for a related dichlorophenyl-pyrazoline in ) validate the molecular formula .
Advanced Research Questions
Q. How do solvent systems and reaction kinetics influence the yield of 3-((2,4-dichlorophenoxy)methyl) substituents in pyrazolinone synthesis?
- Methodological Answer : Solvent polarity and coordinating ability significantly impact reaction rates. For instance, notes that polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions involving dichlorophenoxy groups by stabilizing transition states, while non-polar solvents (toluene) favor thermal cyclization . Kinetic studies using HPLC or in-situ FTIR can monitor intermediate formation, with reaction half-lives varying by solvent (e.g., 2–8 hours in DMF vs. 12+ hours in toluene) .
Q. How can researchers resolve contradictions in spectral data for structurally similar pyrazolinone analogs?
- Methodological Answer : Discrepancies in NMR or IR data (e.g., unexpected splitting of pyrazoline-CH₂ signals) may arise from conformational isomerism or impurities. Strategies include:
- Variable Temperature NMR : To identify dynamic equilibria (e.g., reports δ 3.03–3.40 ppm for pyrazoline-CH₂ in DMSO-d₆ at 298 K) .
- 2D-COSY/HMBC : To confirm connectivity in crowded spectra (e.g., distinguishing dichlorophenoxy aromatic protons from phenyl group signals) .
- Comparative Analysis : Cross-referencing with structurally validated analogs (e.g., 3-(4-bromophenyl) derivatives in ) .
Q. What computational methods are suitable for predicting the reactivity of the bromo substituent in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic aromatic substitution (EAS) reactivity. The bromine atom’s electron-withdrawing effect lowers the HOMO energy of the pyrazolinone ring, directing further substitutions to meta/para positions. ’s InChIKey for a bromo-quinolinone analog provides a template for molecular docking studies .
Q. How does the steric bulk of the 2,4-dichlorophenoxy group affect biological activity compared to simpler aryl substituents?
- Methodological Answer : Structure-activity relationship (SAR) studies require synthesizing analogs with varying substituents (e.g., replacing dichlorophenoxy with methoxy or trifluoromethyl groups). ’s comparative table of pyrazoline derivatives (e.g., metamizole vs. 4-aminoantipyrine) highlights how bulky groups enhance receptor binding but may reduce solubility . Bioassays (e.g., enzyme inhibition) coupled with logP measurements quantify these effects .
Experimental Design & Optimization
Q. What strategies optimize regioselectivity during the introduction of the 4-bromo-2-methyl group?
- Methodological Answer :
- Directed Ortho-Metalation : Use directing groups (e.g., -OMe) to position bromine at C4, followed by methylation via Grignard reagents .
- Protection/Deprotection : Temporarily block reactive sites (e.g., silyl ether protection of hydroxyl groups) during bromination ( uses 3-chlorobenzaldehyde to direct substituents) .
Q. How can researchers mitigate decomposition of the pyrazolinone ring under acidic/basic conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
